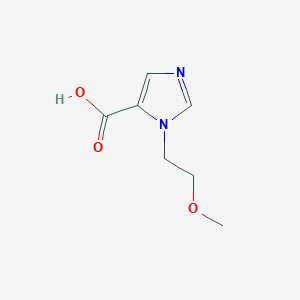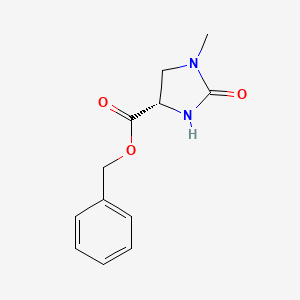
3-Chloro-1-ethynyl-2,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2,4-difluorobenzene is an alkyne bearing fluoro group in the phenyl ring . It may be used to synthesize sulfonatedpoly (aryleneether)s containing CM and TFP [4- [Trifluorovinyl (oxy)]phenol] .
Synthesis Analysis
The synthesis of similar compounds, such as 1-Ethynyl-4-fluorobenzene, has been reported. The surface of the iodophenyl-terminated organic monolayers has been modified by Sonogashira coupling of the iodophenyl groups found on the surface with pFAB .Molecular Structure Analysis
The molecular formula of 1-Ethynyl-2,4-difluorobenzene is C8H4F2 . The molecular weight is 138.11 .Chemical Reactions Analysis
1-Ethynyl-4-fluorobenzene, a fluorobenzene derivative, has been reported to undergo polymerization catalyzed by a trianionic pincer alkylidyne complex .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 1-Ethynyl-2-fluorobenzene, include a refractive index of n20/D 1.526 (lit.), a boiling point of 150 °C (lit.), and a density of 1.06 g/mL at 25 °C (lit.) .Scientific Research Applications
Electrochemical Fluorination Studies
Electrochemical fluorination is a significant area of research where compounds similar to 3-Chloro-1-ethynyl-2,4-difluorobenzene are explored. Studies like those conducted by Momota et al. (1995) and Horio et al. (1996) have delved into the fluorination of chlorobenzene and its derivatives. They found that compounds like 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene were primary products of electrochemical fluorination, which could further transform into various fluorinated cyclohexadienes (Momota, K. et al., 1995); (Horio, H. et al., 1996).
Fluorination of 1,3-Dicarbonyl Compounds
Kitamura et al. (2011) demonstrated the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene. This method provided a practical approach for introducing fluorine atoms into organic molecules, suggesting potential applications in synthesizing fluorine-substituted analogs of 3-Chloro-1-ethynyl-2,4-difluorobenzene (Kitamura, T. et al., 2011).
Synthesis and Electronic Properties
Nishinaga et al. (2002) explored the synthesis and electronic properties of dehydroannulenes fused with tetrafluorobenzene. Their research revealed insights into the electronic characteristics of fluorine-substituted benzene derivatives, which could be relevant to understanding the properties of 3-Chloro-1-ethynyl-2,4-difluorobenzene (Nishinaga, T. et al., 2002).
C−H···F Interactions in Fluorobenzenes
Thalladi et al. (1998) investigated C−H···F interactions in the crystal structures of fluorobenzenes. Understanding these interactions is crucial for predicting the behavior of fluorine-containing compounds in various chemical environments, which is relevant for compounds like 3-Chloro-1-ethynyl-2,4-difluorobenzene (Thalladi, V. R. et al., 1998).
Radical Addition Reactions
Yang et al. (2008) explored radical addition reactions involving difluoroiodomethylsulfanylbenzenes. Their work on novel difluoromethylating reagents through reactions with unsaturated compounds could provide a framework for understanding reactions involving 3-Chloro-1-ethynyl-2,4-difluorobenzene (Yang, X. et al., 2008).
Safety and Hazards
properties
IUPAC Name |
3-chloro-1-ethynyl-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2/c1-2-5-3-4-6(10)7(9)8(5)11/h1,3-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXKBPCAKMEVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C=C1)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-ethynyl-2,4-difluorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2727950.png)




![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2727957.png)


![2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2727960.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2727965.png)
